molecular formula C16H15NO B14494948 N-(3-Phenylprop-2-en-1-yl)benzamide CAS No. 63163-63-3

N-(3-Phenylprop-2-en-1-yl)benzamide

Cat. No.: B14494948
CAS No.: 63163-63-3
M. Wt: 237.30 g/mol
InChI Key: IIGRIEOYTAFIEO-UHFFFAOYSA-N
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Description

N-(3-Phenylprop-2-en-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative is closely related to a class of compounds known for a wide spectrum of biological activities, including investigation as potential anticancer, antimicrobial, and anti-inflammatory agents . Researchers value this scaffold for its potential as a building block for the development of novel therapeutic candidates. In anticancer research, structurally related cinnamoyl benzamide compounds have demonstrated promising in vitro antiproliferative activity against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . COMPARE analysis and mechanistic studies on similar analogues indicate that their antiproliferative effect is often associated with the inhibition of tubulin polymerization, functioning as antimitotic agents that disrupt cell cycle progression . This mechanism makes such compounds valuable tools for probing fundamental cell processes and for use in drug discovery campaigns targeting various cancers, particularly hematologic malignancies . Beyond oncology, the benzamide pharmacophore is a key moiety in the design of compounds for other therapeutic areas. Research into related molecules has shown significant inhibitory potential against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes at nanomolar levels, suggesting relevance for investigating treatments for conditions like Alzheimer's disease and glaucoma . Additionally, some benzoxazinone and quinazolinone derivatives, which can be synthesized from similar precursors, have displayed notable antimicrobial and anti-inflammatory activities in screening assays . This diverse research value makes this compound a versatile intermediate or reference standard for synthetic and bioactivity studies. This product is intended for research applications as a chemical reference standard or as a synthetic intermediate in the development of novel bioactive molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63163-63-3

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(3-phenylprop-2-enyl)benzamide

InChI

InChI=1S/C16H15NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2,(H,17,18)

InChI Key

IIGRIEOYTAFIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 3 Phenylprop 2 En 1 Yl Benzamide and Its Analogues

Established Synthetic Routes to N-(3-Phenylprop-2-en-1-yl)benzamide

Condensation Reactions with Appropriate Precursors

A primary and straightforward method for synthesizing this compound is the condensation reaction between cinnamylamine (B1233655) and benzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base, such as aqueous sodium hydroxide, to neutralize the hydrogen chloride formed during the reaction, thus driving the reaction to completion. The reaction is typically performed in a two-phase system of an organic solvent and water.

In a broader context, condensation reactions are fundamental in forming various amide bonds. For instance, the reaction of benzamide (B126) with glyoxal (B1671930) under acidic conditions can lead to a complex mixture of products, including N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide, demonstrating the versatility of condensation pathways. semanticscholar.orgmdpi.com While not directly producing the target molecule, these studies highlight the principles of amide formation through condensation.

A general representation of the condensation reaction is as follows:

C6H5CH=CHCH2NH2 + C6H5COCl → C6H5CH=CHCH2NHCOC6H5 + HCl

Reactant 1Reactant 2ProductReaction Type
CinnamylamineBenzoyl ChlorideThis compoundCondensation
BenzamideGlyoxalN,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamideCondensation

Amidation Reactions Involving Cinnamoyl Derivatives

An alternative approach involves the amidation of a cinnamoyl derivative. For example, cinnamoyl chloride can be reacted with an appropriate amine to yield the corresponding N-substituted cinnamamide (B152044). To synthesize the specific target compound, this compound, benzylamine (B48309) would be reacted with cinnamoyl chloride. This method is versatile for creating a wide range of analogues by varying the amine component.

The synthesis of amides from acid halides, anhydrides, and esters is a well-established set of reactions in organic chemistry. youtube.com These reactions typically proceed via nucleophilic acyl substitution, where the amine acts as the nucleophile. The reactivity of the acyl compound dictates the necessary reaction conditions, with acid chlorides being the most reactive. youtube.com

Furthermore, direct conversion of nitroarenes to amides using iron dust as a reductant in the presence of acyl chlorides offers a one-pot method for synthesizing N-aryl amides. nih.gov While this specific example leads to N-aryl amides, the principle of in situ amine formation followed by acylation could be conceptually adapted.

Cinnamoyl DerivativeAmineProduct
Cinnamoyl ChlorideBenzylamineN-benzylcinnamamide
Cinnamoyl ChlorideAmmoniaCinnamamide

Nucleophilic Attack Strategies on Heterocyclic Intermediates (e.g., Oxazolones)

The use of heterocyclic intermediates, such as oxazolones (also known as azlactones), provides another synthetic route. Oxazolones can be formed from the reaction of an N-acylglycine with an aldehyde in the presence of a dehydrating agent. The resulting oxazolone (B7731731) is susceptible to nucleophilic attack by amines, leading to the ring-opening and formation of an α,β-unsaturated acylamino acid derivative.

While direct synthesis of this compound via this method is less common, the underlying chemistry is relevant. For instance, the synthesis of N-(2-phenyl-1,3-oxazol-5-yl)benzamide involves the intramolecular cyclization of an intermediate formed from the reaction of benzamide and glyoxal. semanticscholar.orgmdpi.com This demonstrates the formation and subsequent reaction of oxazole-type structures. The general principle involves the activation of a carboxylic acid derivative by forming a heterocyclic ring, which is then opened by a nucleophile.

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for amide synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rasayanjournal.co.inpsu.edu This method offers several advantages over conventional heating, including shorter reaction times, higher yields, and often cleaner reactions. rasayanjournal.co.innih.gov The synthesis of various amides and related heterocyclic compounds has been successfully achieved using microwave irradiation. rasayanjournal.co.inmdpi.comnih.gov

For example, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides was significantly improved by using microwave irradiation, which proceeded smoothly without a catalyst and in a shorter time frame compared to conventional heating. rasayanjournal.co.in Similarly, the synthesis of 1,2-disubstituted benzimidazoles was achieved in short reaction times (5-10 minutes) with high yields (86-99%) under microwave conditions. mdpi.com These examples highlight the potential of applying microwave technology to the synthesis of this compound for improved efficiency.

Synthesis MethodKey AdvantagesReference
Conventional HeatingEstablished methodology rasayanjournal.co.in
Microwave-Assisted SynthesisShorter reaction times, higher yields, catalyst-free (in some cases) rasayanjournal.co.inpsu.edumdpi.com

Metal-Catalyzed Cascade and Annulation Reactions

Metal-catalyzed reactions, particularly those involving cascade or annulation sequences, represent a sophisticated approach to constructing complex molecules from simple precursors in a single operation. neu.edu These methods are highly atom-economical and can generate significant molecular complexity in a convergent manner.

A notable development is the reductive amidation of esters with nitro compounds using a heterogeneous nickel-based catalyst. nih.gov This method allows for the direct synthesis of a wide range of amides under additive-free conditions, showcasing a more step-economical pathway compared to traditional amidation reactions. nih.gov Another example is the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, which is a mild and selective method. nih.gov These metal-catalyzed approaches offer powerful alternatives for the synthesis of this compound analogues, potentially with improved efficiency and functional group tolerance.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. rug.nl These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity, making them ideal for creating libraries of compounds for various applications, including medicinal chemistry. rug.nlsemanticscholar.org Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions, which offer pathways to amide derivatives. rug.nlnih.gov

The Passerini Three-Component Reaction (P-3CR)

First described by Mario Passerini in 1921, the Passerini reaction is a three-component condensation involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide. wikipedia.orgnumberanalytics.comslideshare.net The product of this reaction is an α-acyloxy amide. numberanalytics.comresearchgate.net The synthesis proceeds efficiently under mild conditions, often at room temperature in aprotic solvents, and with high concentrations of reactants. slideshare.netorganic-chemistry.org

While a direct synthesis of this compound via the Passerini reaction is not explicitly detailed in the provided sources, the general mechanism allows for a hypothetical approach. One could envision the reaction of benzoic acid, cinnamaldehyde, and an appropriate isocyanide, followed by subsequent chemical modifications to yield the target compound. The versatility of the Passerini reaction has been demonstrated in its use for polymerization, the formation of sequence-defined polymers, and the synthesis of various heterocyclic compounds. wikipedia.org

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most significant MCR, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.comresearchgate.net This one-pot reaction directly yields an α-acetamido carboxamide derivative, providing a rapid and straightforward route to dipeptide-like structures. researchgate.net The Ugi reaction is renowned for its high efficiency and the structural diversity it can generate, making it a cornerstone in the synthesis of natural product analogues, peptidomimetics, and various heterocyclic systems. semanticscholar.orgmdpi.comnih.gov

The application of the Ugi reaction provides a direct and efficient pathway for creating diverse libraries of compounds. semanticscholar.org For instance, the synthesis of various N-heterocycles is often achieved through a Ugi reaction followed by a post-cyclization transformation. researchgate.net This strategy has been employed to create libraries of compounds for screening against biological targets, such as in the development of potential antimicrobial agents. nih.gov

Table 1: Comparison of Passerini and Ugi Reactions

Feature Passerini Reaction Ugi Reaction
Number of Components 3 4
Reactants Carboxylic Acid, Carbonyl, Isocyanide organic-chemistry.org Carboxylic Acid, Carbonyl, Amine, Isocyanide mdpi.com
Primary Product α-Acyloxy Amide numberanalytics.com α-Acetamido Carboxamide mdpi.com
Key Advantage High atom economy, access to α-hydroxy carboxamides. slideshare.netorganic-chemistry.org High diversity, direct synthesis of peptide-like structures. semanticscholar.orgresearchgate.net

Reaction Mechanism Investigations in the Synthesis of this compound

Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes and controlling product formation, particularly with respect to stereochemistry.

Detailed Reaction Pathway Elucidation

The mechanistic pathways of MCRs are complex and can be influenced by reaction conditions such as the solvent.

Passerini Reaction Mechanism: Two primary mechanisms are proposed for the Passerini reaction, depending on the solvent's polarity.

Concerted Mechanism: In aprotic solvents and at high reactant concentrations, the reaction is believed to proceed through a concerted, trimolecular pathway involving a cyclic transition state. wikipedia.orgorganic-chemistry.org This involves a series of nucleophilic additions, formation of an imidate intermediate, and a subsequent Mumm rearrangement to give the final α-acyloxy amide. wikipedia.orgnumberanalytics.com

Ionic Mechanism: In polar solvents like methanol (B129727) or water, the pathway is thought to be ionic. The carbonyl component is first protonated, followed by nucleophilic attack from the isocyanide to form a nitrilium ion. This intermediate is then trapped by the carboxylate, leading to the final product after acyl and proton transfers. wikipedia.org

Ugi Reaction Mechanism: The Ugi reaction also proceeds through a series of steps, initiated by the formation of an imine from the amine and carbonyl components. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to furnish the stable α-acylamino amide product. The versatility of this reaction allows for the use of alternative components, such as N-hydroxyimides instead of carboxylic acids, to generate α-hydrazino amides. mdpi.com

A specific, non-MCR pathway for a related analogue involves the isomerization of N-acyl-2-benzoyl-3-phenylaziridines. This reaction, conducted in the presence of diethyl thiourea (B124793), proceeds through a regioselective and stereospecific C–N bond cleavage of the aziridine (B145994) ring. A proposed mechanism involves the nucleophilic attack of thiourea on the aziridine, followed by ring opening and subsequent elimination to yield the final enamide product. researchgate.net

Stereochemical Control and Isomer Formation

The control of stereochemistry is a crucial aspect of modern organic synthesis, particularly for biologically active molecules.

In the synthesis of this compound analogues, stereochemical outcomes are highly dependent on the chosen synthetic route and the stereochemistry of the precursors. For example, the isomerization of cis and trans N-acyl-2-benzoyl-3-phenylaziridines leads to the formation of specific (E) and (Z) isomers of the corresponding N-(1-oxo-1-aryl-3-phenylprop-2-en-2-yl)benzamide product, respectively. researchgate.net This demonstrates a high degree of stereospecificity in the rearrangement. researchgate.net

The structure and stereochemistry of these isomers have been unequivocally confirmed through techniques such as single-crystal X-ray diffraction analysis. researchgate.net The regio- and stereo-controlled isomerization of 1,2-diaroyl-3-aryl aziridines in the presence of diethyl thiourea at room temperature provides a reliable method for obtaining specific isomers of these complex enamides. researchgate.net

Table 2: Stereochemical Outcome of Aziridine Isomerization

Starting Material Reagent Product Isomer Reference
trans-N-acyl-2-benzoyl-3-phenylaziridine Diethyl Thiourea N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]benzamide researchgate.net
cis-N-acyl-2-benzoyl-3-phenylaziridine Diethyl Thiourea N-(E)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]benzamide researchgate.net

The ability to control the formation of specific E/Z isomers is a significant achievement in the synthesis of these substituted benzamides, offering precise control over the final molecular architecture.

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Phenylprop 2 En 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise assignment of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei can be achieved, providing a complete picture of the molecular framework.

One-dimensional NMR provides fundamental information about the chemical environment of each unique nucleus within the molecule.

¹H NMR: The proton NMR spectrum of N-(3-phenylprop-2-en-1-yl)benzamide displays characteristic signals corresponding to the different types of protons present. The aromatic protons of the phenyl and benzamide (B126) groups typically appear as multiplets in the downfield region. The protons of the prop-2-en-1-yl chain exhibit distinct signals, including doublets for the vinylic protons, with a coupling constant indicative of their trans or cis relationship, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbon of the amide group, the aromatic carbons, and the carbons of the alkenyl chain. For instance, in a related compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, the carbonyl carbons of the benzoyl and amide groups are observed at 191.4 ppm and 162.8 ppm, respectively. mdpi.com The chemical shifts of the carbon atoms provide insight into their electronic environment.

¹⁵N NMR: While less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atom in the amide linkage. researchgate.net The chemical shift of the nitrogen atom is sensitive to its hybridization and the nature of the substituents attached to it. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to indirectly detect ¹⁵N chemical shifts, enhancing sensitivity. japsonline.com In a study of benzylamine (B48309), the ¹⁵N NMR signal was used to track its conversion to benzylcarbamic acid. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O (Amide) - ~163-167
Aromatic CH ~7.2-8.1 ~120-140
Vinylic CH ~6.2-7.8 ~118-145
N-CH₂ ~4.2 ~45-50
NH ~6.0-8.5 -

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of proton networks throughout the molecule, confirming the connectivity of the phenylprop-2-en-1-yl fragment and the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. columbia.eduyoutube.com The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, definitively assigning the carbons of the methylene and methine groups.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of this compound as C₁₆H₁₅NO. For example, in the analysis of a similar compound, the calculated mass for the molecular ion was found to be in close agreement with the experimentally determined mass, confirming its elemental composition. mdpi.com

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures and the identification of individual components.

LC-MS: Liquid Chromatography-Mass Spectrometry is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The compound can be separated from impurities or other reaction components by LC and then introduced into the mass spectrometer for identification. The development of LC-MS methods is crucial for studying the metabolic fate of related compounds. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry is another powerful tool, though it may require derivatization of the amide to increase its volatility. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification. For instance, GC-MS has been used to identify related chalcone (B49325) structures. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H stretch: A sharp peak in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

C=O stretch (Amide I band): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹. This is one of the most prominent features in the IR spectrum of an amide. ajol.info

N-H bend (Amide II band): An absorption band in the range of 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching. ajol.info

C=C stretch: Absorption bands in the 1600-1680 cm⁻¹ region corresponding to the carbon-carbon double bonds of the aromatic rings and the alkenyl group.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-N stretch: This absorption is typically observed in the 1200-1350 cm⁻¹ region. researchgate.net

The precise positions of these bands can provide additional information about the molecular environment and conformation.

Table 2: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Amide N-H Stretch 3300-3500
Amide C=O Stretch (Amide I) 1630-1680
Amide N-H Bend (Amide II) 1510-1570
Aromatic C=C Stretch ~1600, ~1475
Alkene C=C Stretch ~1650
Aromatic C-H Stretch >3000

X-ray Crystallography for Solid-State Molecular Architecture Determination

The relative orientation of the phenyl rings in this compound is a key conformational feature. In related structures, such as N-[(1S)-1-phenylethyl]benzamide, polymorphism is observed, where different crystal forms arise from variations in the dihedral angles between the phenyl rings. nih.gov This suggests that the phenylprop-2-en-1-yl and benzoyl moieties in the title compound can adopt various rotational arrangements, which would be stabilized by crystal packing forces. The dihedral angle between the amide group and the benzoyl ring is another important parameter, with values typically ranging from 15° to over 60° in different benzamide structures, influencing the degree of conjugation between the two parts of the molecule. nih.gov

Table 1: Representative Crystallographic Data for Related Benzamide Derivatives

Compound NameCrystal SystemSpace GroupKey Features
N-(3-chloro-phenyl)benzamide (monoclinic polymorph)MonoclinicP2₁/cIntermolecular N-H⋯O hydrogen bonds forming C(4) chains. nih.gov
N-[(1S)-1-phenylethyl]benzamide (Form I)MonoclinicP2₁Conformational polymorphism with varying dihedral angles between phenyl rings. nih.gov
N,4-Dimethyl-benzamideMonoclinicNot specifiedMolecules connected via intermolecular N-H⋯O hydrogen bonds.

Note: The data presented is for structurally related compounds and is used to infer the likely structural characteristics of this compound in the absence of its specific crystal structure data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule.

The this compound molecule contains two primary chromophoric systems: the benzoyl group and the cinnamyl group (3-phenylprop-2-en-1-yl). The benzoyl moiety typically exhibits a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths, characteristic of aromatic ketones. msu.edu The cinnamyl group, with its conjugated system of the phenyl ring and the double bond, also contributes significantly to the UV absorption. msu.edu

Table 2: Expected UV-Vis Absorption Characteristics of this compound Based on its Chromophores

ChromophoreExpected Electronic Transition(s)Expected Wavelength Region
Benzoylπ → π, n → πShorter UV region (π → π), Longer UV region (n → π) msu.edu
Cinnamylπ → π*UV region, shifted to longer wavelengths due to conjugation msu.edu

Note: This table is predictive and based on the analysis of the constituent chromophores. The actual spectrum may show overlapping bands and shifts due to intramolecular interactions.

Theoretical and Computational Chemistry Studies of N 3 Phenylprop 2 En 1 Yl Benzamide

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis is a fundamental tool for understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's reactivity and behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A computational study on benzamide (B126) derivatives calculated the HOMO and LUMO energy levels using DFT. sci-hub.se For a reference benzamide, the HOMO was -6.724 eV and the LUMO was -1.071 eV, resulting in an energy gap of 5.65 eV. sci-hub.se Introducing different substituents to the benzamide structure was shown to alter these energy levels. sci-hub.se For N-(3-Phenylprop-2-en-1-yl)benzamide, FMO analysis would reveal how the cinnamyl group influences the electronic properties compared to a simple benzamide. The distribution of HOMO and LUMO densities across the molecule would highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data from a Study on Benzamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzamide (Reference)-6.724-1.0715.65
Ligand 1 (L1)-6.44-1.065.37
Ligand 2 (L2)-6.22-0.775.44
Ligand 3 (L3)-6.21-0.725.49
Ligand 4 (L4)-6.29-0.775.51

Data sourced from a benchmark study on benzamide derivatives. sci-hub.se The specific structures of L1-L4 are detailed in the source publication.

Computational Mechanistic Investigations of Chemical Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and explore competing reaction pathways.

Transition State Characterization and Activation Energy Calculations

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate these transition states and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, a relevant reaction to study would be its formation from benzoyl chloride and cinnamylamine (B1233655). Computational studies on amide bond formation have detailed the mechanisms of such reactions. rsc.org These studies often identify key transition states and calculate their corresponding activation energies, providing a quantitative measure of the reaction's feasibility. A computational investigation into the formation of this compound would likely model the nucleophilic attack of the amine on the acyl chloride, followed by the departure of the chloride ion, and characterize the transition states for each step.

Elucidation of Reaction Mechanisms and Competing Pathways

Computational studies can map out the entire reaction pathway, including intermediates and transition states, providing a detailed step-by-step mechanism. This is particularly useful when multiple reaction pathways are possible. By comparing the activation energies of competing pathways, the most favorable mechanism can be determined.

For instance, in the context of amide bond formation, different catalysts or reaction conditions can lead to different mechanisms. A computational study on ynamide-mediated amide bond formation explored the detailed mechanism, including the role of the carboxylic acid as a catalyst. rsc.org The study identified a key intermediate and a transition state where the carboxylic acid facilitates the reaction through hydrogen bonding. rsc.org Similar investigations for reactions involving this compound, such as its synthesis or potential cyclization reactions, could reveal the operative mechanisms and identify key factors that control the reaction's outcome. For example, a study on the gold-catalyzed cyclization of N-propargyl benzamide revealed a solvent-dependent switch in the rate-determining step, a finding supported by computational calculations. acs.org

Solvent Effects on Reaction Energetics and Molecular Interactions

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects, providing a more realistic description of the reaction in solution. The self-consistent reaction field (SCRF) theory is a common method for modeling the influence of a solvent. nih.gov

A study on the conformational equilibria and vibrational spectra of diacetamide (B36884) demonstrated that the polarity of the solvent influences the molecule's geometry and spectral features. nih.gov The calculations showed that more polar solvents lead to an increased weight of the dipolar resonance structure of the amide group. nih.gov For this compound, computational studies incorporating solvent effects could predict how its conformation and reactivity change in different solvent environments. This is crucial for optimizing reaction conditions and understanding its behavior in biological systems. Furthermore, computational studies on Balaram's peptide have shown that the conformational profile of the peptide changes significantly in different solvents, with a helical conformation being favored in chloroform (B151607) and β-hairpin conformations being more prevalent in methanol (B129727) or dimethylsulfoxide. ub.edu

Analysis of Non-Covalent Interactions and Molecular Stability

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of a molecule. For a flexible molecule like this compound, which contains multiple rotatable bonds and aromatic rings, a variety of intramolecular NCIs such as hydrogen bonds, van der Waals forces, and π-stacking interactions are expected to govern its conformational preferences.

Although no specific QTAIM analysis for this compound has been published, this method provides a rigorous framework for defining chemical bonds and interactions based on the topology of the electron density (ρ(r)). amercrystalassn.orgwiley-vch.de Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic properties. amercrystalassn.org

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms where the gradient of the electron density is zero. wiley-vch.desciencearchives.org The properties at these BCPs, such as the electron density itself (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total energy density (H(r)bcp), provide quantitative information about the nature and strength of the interaction. sciencearchives.org

Electron Density (ρ(r)bcp): The magnitude of electron density at the BCP correlates with the strength of the bond; a higher value indicates a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r)bcp > 0) is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. sciencearchives.org

Total Energy Density (H(r)bcp): The sign of the total energy density at the BCP can further distinguish non-covalent interactions. A negative H(r) suggests a degree of covalent character (like strong hydrogen bonds), while a positive H(r) indicates purely non-covalent, closed-shell interactions.

For this compound, QTAIM analysis could be used to identify and characterize weak intramolecular hydrogen bonds, such as a potential C-H···O interaction between the phenylpropene chain and the amide oxygen, or C-H···π interactions.

Hypothetical QTAIM Data for this compound

The following interactive table illustrates the type of data that a QTAIM analysis would generate for potential intramolecular interactions in the molecule. The values are hypothetical and for illustrative purposes only.

Interactionρ(r)bcp (a.u.)∇²ρ(r)bcp (a.u.)H(r)bcp (a.u.)Bond Type Indicated
C=O···H-C (vinyl)0.015+0.045+0.001Weak, closed-shell H-bond
N-H···π (phenyl)0.009+0.028+0.0005Very weak H-bond/vdW
C-H···π (phenyl)0.007+0.021+0.0003van der Waals

These two methods offer complementary perspectives on bonding and stability, moving from real-space analysis (NCI) to an orbital-based picture (NBO).

Noncovalent Interaction (NCI) Analysis: The NCI index is a powerful visualization tool used to identify and characterize non-covalent interactions in three-dimensional space. rsc.orgnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.govresearchgate.net NCI analysis generates graphical plots where surfaces identify regions of interaction. These surfaces are typically color-coded to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes in crowded regions of the molecule. researchgate.net

For this compound, NCI plots would visually confirm the presence, location, and nature of intramolecular interactions that stabilize its various conformations, such as the dispersion forces between the two phenyl rings. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. wikipedia.orguni-muenchen.de This method is exceptionally useful for quantifying delocalization effects and donor-acceptor interactions. rsc.orgreadthedocs.io

A key feature of NBO analysis is the use of second-order perturbation theory to evaluate the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu The magnitude of E(2) is proportional to the strength of the interaction.

In the context of this compound, NBO analysis could provide deep insights into:

Amide Resonance: By calculating the E(2) value for the interaction between the nitrogen lone pair (nN) and the carbonyl π-antibonding orbital (π*C=O), one can quantify the strength of the amide resonance, which is fundamental to its structure and reactivity. rsc.org

Intramolecular Hydrogen Bonding: The E(2) value for delocalization from an oxygen lone pair (nO) to an antibonding orbital of a nearby C-H bond (σ*C-H) would provide a quantitative measure of the strength of a potential hydrogen bond. wisc.edu

Hypothetical NBO Analysis Data for this compound

This table presents example E(2) stabilization energies for key orbital interactions that would be investigated in an NBO study of the molecule. The values are hypothetical.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)55.2Amide Resonance
π (C=C, phenyl)π* (C=O)2.5Conjugation
σ (C-H, vinyl)π* (C=C, phenyl)1.8Hyperconjugation
LP (O)σ* (N-H)0.6Weak Intramolecular H-bond

Computational Approaches for Structure-Activity Relationship (SAR) and Ligand Design

While this compound is not currently highlighted as a prominent therapeutic agent, computational methods are essential for predicting the potential biological activity of novel or uncharacterized compounds and for guiding the design of more potent derivatives.

QSAR represents a range of computational techniques that aim to build a mathematical model correlating the chemical structures of a set of compounds with their biological activity. mdpi.comresearchgate.netijnrd.org Should a biological activity (e.g., enzyme inhibition, receptor binding) be identified for a series of compounds related to this compound, a QSAR study could be undertaken. nih.gov

The general workflow for a QSAR study involves:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potentials). ijnrd.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds not used in model creation). researchgate.net

A validated QSAR model for a series of benzamide derivatives could identify key structural features—such as steric bulk, electronic properties, or hydrophobicity—that are critical for activity. mdpi.com This knowledge can then be used to predict the activity of new, unsynthesized compounds and to prioritize the design of molecules with enhanced potency.

Molecular docking is a powerful and widely used computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. researchgate.neteurekaselect.comnih.gov If a protein target were identified for this compound, molecular docking could provide invaluable atomic-level insights into its potential mechanism of action. computabio.commdpi.com

The process involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein (often from the Protein Data Bank) and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges. researchgate.net

Sampling: A docking algorithm systematically samples a vast number of possible conformations and orientations (poses) of the ligand within the protein's binding site. nih.gov

Scoring: Each pose is evaluated using a scoring function, which estimates the binding free energy. The score typically accounts for factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. omicsonline.org The pose with the best (e.g., most negative) score is predicted as the most likely binding mode.

Validation: The reliability of the docking protocol is often validated by "redocking" a co-crystallized ligand into its known protein structure and ensuring the software can reproduce the experimental binding mode, typically with a root-mean-square deviation (RMSD) under 2.0 Å. peerj.comnih.gov

Docking simulations of this compound into a hypothetical enzyme active site could reveal key binding interactions, such as hydrogen bonds between the amide N-H or C=O groups and protein residues, or π-π stacking between its phenyl rings and aromatic amino acids like tyrosine or phenylalanine. researchgate.net This information is fundamental for understanding the basis of molecular recognition and for designing structural modifications to improve binding affinity. mdpi.com

Hypothetical Molecular Docking Results for this compound

This table provides an example of the output from a molecular docking simulation, showing the predicted binding energy and key interactions with residues of a hypothetical protein active site.

Binding Energy (kcal/mol)Interacting ResidueInteraction TypeDistance (Å)
-8.5TYR 84Hydrogen Bond (O of C=O ... H-O of Tyr)2.1
PHE 112π-π Stacking (Benzamide ring ... Phe ring)3.8
LEU 45Hydrophobic (Propene chain ... Leu side chain)4.2
GLN 88Hydrogen Bond (H of N-H ... O of Gln)2.4

Derivatives and Analogues of N 3 Phenylprop 2 En 1 Yl Benzamide: Design, Synthesis, and Structural Variation

Modifications of the Phenylprop-2-en-1-yl Moiety

A prevalent method for altering the phenylprop-2-en-1-yl moiety is the introduction of various substituents onto the phenyl ring, which can significantly alter the molecule's electronic landscape. For example, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides has been created with diverse substitutions on the phenyl ring of the cinnamoyl group. nih.gov The synthesis of these compounds typically involves the reaction of a substituted (E)-3-phenylacrylic acid chloride with an appropriate anthranilamide derivative. nih.gov

Modifications to the alkene system have also been explored. While the (E)-stereoisomer is common, the synthesis of the (Z)-isomer, such as (Z)-N-(2-phenylprop-1-en-1-yl)benzamide, has been documented, demonstrating the potential for stereochemical diversity among these derivatives.

Table 1: Examples of Substitutions on the Phenyl Ring of Related Cinnamoyl Derivatives


CompoundSubstituent on Phenyl RingReference
2-cinnamamido-5-iodobenzamideUnsubstituted nih.gov
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide3,4-dimethoxy nih.gov
Anilides of 4-chlorocinnamic acid4-chloro researchgate.net
Anilides of 3,4-dichlorocinnamic acid3,4-dichloro researchgate.net
Anilides of 3-(trifluoromethyl)cinnamic acid3-trifluoromethyl researchgate.net
Anilides of 4-(trifluoromethyl)cinnamic acid4-trifluoromethyl researchgate.net

The incorporation of heteroatoms into the prop-2-en-1-yl chain provides another strategy for generating structural analogues. This can influence the molecule's polarity, capacity for hydrogen bonding, and geometric structure. A notable example is N-fluorosilyl-3-phenylprop-2-en-1-amine, which features both nitrogen and silicon atoms in the chain, deviating from the conventional carbon-based backbone. nih.govAdditionally, related structures have been synthesized where the alkene C=C double bond is replaced by a hydrazone (C=N-N) or a thioamide group, as observed in compounds like (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. nih.gov

Modifications of the Benzamide (B126) Moiety

The benzamide portion of the molecule is a critical site for modifications that can affect properties such as solubility and biological interactions.

Alterations at the amide nitrogen and modifications of the amide linkage itself are key strategies for creating novel derivatives.

N-substitution on the benzamide moiety has been widely investigated, with numerous N-substituted benzamide derivatives being designed and synthesized. researchgate.netThis includes the preparation of N-aryl-N-(2-oxo-2-arylethyl) benzamides, which can serve as precursors for further chemical transformations. mdpi.com The amide linkage can also be replaced with bioisosteric groups to alter the compound's properties. For instance, the α,β-unsaturated system in related chalcones has been substituted with an amide bioisostere in the design of N-benzylbenzamide and related derivatives. researchgate.netMoreover, the amide bond can be substituted with a hydrazide linkage, as exemplified by N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. researchgate.net

Heterocyclic Fused Derivatives and Hybrid Compounds (e.g., Benzothiazole (B30560), Oxazolone (B7731731), Quinazolinone Conjugates)

The strategic fusion of the N-(3-Phenylprop-2-en-1-yl)benzamide scaffold with various heterocyclic ring systems has emerged as a productive avenue in medicinal chemistry and materials science. This molecular hybridization approach aims to create novel compounds with potentially enhanced or unique chemical and biological properties by combining the structural features of the parent amide with those of well-established pharmacophores like benzothiazole, oxazolone, and quinazolinone. The design of these conjugates often involves linking the heterocyclic moiety to the benzamide portion of the molecule, leveraging the cinnamic acid residue for further structural diversification.

Benzothiazole Conjugates

Benzothiazole, a bicyclic system containing sulfur and nitrogen, is a privileged scaffold known for a wide spectrum of activities. sphinxsai.com Its incorporation into the this compound framework has led to the development of novel derivatives with interesting properties.

Design and Structural Variation: The primary design strategy for benzothiazole conjugates involves the formation of an amide bond between the carboxyl group of a substituted cinnamic acid and the amino group of 2-aminobenzothiazole (B30445). This creates a structure where the benzothiazole ring is appended to the cinnamoyl portion of the core scaffold. sphinxsai.com Variations are introduced by modifying the phenyl ring of the cinnamic acid with different substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups), which can influence the electronic properties and spatial arrangement of the final molecule. sphinxsai.com

Synthesis: A common and efficient method for synthesizing these conjugates is through a nucleophilic acyl substitution reaction. Typically, a substituted cinnamic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting cinnamoyl chloride is then reacted with 2-aminobenzothiazole in the presence of a base, such as sodium bicarbonate (NaHCO₃), in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). The base neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the desired N-(benzothiazol-2-yl)cinnamamide derivative. sphinxsai.com

Another synthetic approach involves the reaction of 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638). This reaction proceeds via a Knoevenagel condensation to yield 2-(benzothiazol-2-yl)-3-(substituted-phenyl)acrylonitrile derivatives, which are structurally related to the cinnamoyl scaffold. biointerfaceresearch.com

Table 1: Synthesis of Benzothiazole-Cinnamamide Derivatives

Compound ID Cinnamic Acid Precursor Reagents Synthetic Method Reference

This table is interactive. Click on the headers to sort the data.

Oxazolone Conjugates

Oxazolones, particularly 5(4H)-oxazolones (also known as azlactones), are five-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis and are present in various biologically active molecules. nih.gov The presence of a cinnamoyl residue at the C-4 position of the oxazolone ring is a noted structural feature for certain activities. nih.gov

Design and Structural Variation: The design of oxazolone derivatives related to the this compound scaffold typically focuses on the Erlenmeyer-Plochl reaction. This reaction creates an unsaturated oxazolone with a benzylidene group at the 4-position, which corresponds to the cinnamoyl part of the target scaffold. ijceronline.comresearchgate.net Structural diversity is achieved by using various substituted aromatic aldehydes in the condensation step, leading to a range of 4-(substituted-benzylidene)-2-phenyloxazol-5(4H)-ones. ijceronline.comnih.gov The 2-position of the oxazolone ring can also be varied by starting with different N-acylglycines. sphinxsai.com

Synthesis: The most prevalent method for synthesizing these compounds is the Erlenmeyer-Plochl azlactone synthesis. nih.govijceronline.com This involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoyl glycine), with an aromatic aldehyde (e.g., benzaldehyde (B42025) or a substituted benzaldehyde) in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. ijceronline.comnih.gov The acetic anhydride acts as both a condensing and dehydrating agent, facilitating the cyclization to form the 4-benzylidene-5-oxazolone ring. ijceronline.com The resulting oxazolone ring is reactive and can be opened by nucleophiles, such as amines, to form the corresponding benzamide derivatives, effectively yielding N-substituted-N-(3-phenylprop-2-en-1-yl)benzamides. researchgate.net

Table 2: Synthesis of 4-Benzylidene-2-phenyl-5-oxazolone Derivatives

Starting Aldehyde N-Acylglycine Reagents Product Type Reference
Substituted Aromatic Aldehydes Benzoyl Glycine (Hippuric Acid) Acetic Anhydride, Sodium Acetate 4-(Substituted-benzylidene)-2-phenyl-oxazol-5-one ijceronline.com
Aromatic Aldehydes Hippuric Acid Acetic Anhydride, Sodium Acetate, Ethanol 4-Aryl Benzylidene-2-phenyl-5-oxazolone nih.gov
4-Substituted Alkoxy Benzaldehyde 4-Substituted Alkoxy Benzoyl Glycine Acetic Anhydride, Sodium Acetate 4-Benzylidene-2-phenyloxazol-5-one derivative nih.gov

This table is interactive. Click on the headers to sort the data.

Quinazolinone Conjugates

Quinazolinones are a class of fused heterocyclic compounds that are structural components of numerous alkaloids and pharmacologically active agents. ijceronline.comnih.gov Hybridizing the quinazolinone core with the this compound structure is a strategy to develop novel molecular entities. nih.gov

Design and Structural Variation: Molecular hybridization is the core design principle, linking the quinazolinone scaffold to other pharmacologically relevant moieties. nih.gov For derivatives related to this compound, the design often involves creating a linkage through an amide bond. For instance, a quinazolinone core bearing an amino group can be acylated with cinnamoyl chloride. Alternatively, a quinazolinone can be built from a precursor already containing the benzamide moiety. Structural variations are extensive and can be introduced on both the quinazolinone ring system and the phenyl ring of the cinnamoyl group.

Synthesis: Several synthetic routes to quinazolinone hybrids have been developed. A one-pot procedure involves the reaction of 2-aminobenzamide (B116534) with benzoyl chlorides in the presence of a nanoporous acid catalyst (SBA-Pr-SO₃H). ijceronline.com This reaction first forms an intermediate N-(2-carbamoylphenyl)benzamide, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted-quinazolin-4(3H)-one. ijceronline.comresearchgate.net To incorporate the cinnamoyl moiety, cinnamoyl chloride would be used in place of benzoyl chloride.

Another approach involves a copper-mediated tandem C(sp²)-H amination using N-(quinolin-8-yl)benzamide and amidine hydrochlorides, which provides a pathway to construct complex polycyclic quinazolinone structures. Furthermore, quinazolinone-triazole-acetamide conjugates have been synthesized through multi-step reactions, showcasing the versatility of the quinazolinone scaffold for creating complex hybrids.

Table 3: Synthesis of Quinazolinone Derivatives

Starting Materials Key Reagents/Catalysts Product Class Synthetic Method Reference
Benzoyl Chlorides, 2-Aminobenzamide SBA-Pr-SO₃H Quinazolinone Derivatives One-pot condensation and cyclization ijceronline.comresearchgate.net
N-(quinolin-8-yl)benzamide, Amidine hydrochlorides Copper catalyst Quinazolin-4(3H)-ones Tandem C(sp²)-H Amination
3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one Aromatic aldehydes, Thioglycolic acid Quinazolinone-thiazolidinone hybrids Schiff base formation followed by cyclocondensation

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of Biological Activities of N 3 Phenylprop 2 En 1 Yl Benzamide and Its Derivatives in Vitro and Preclinical Models

Molecular Target Engagement and Enzyme Modulation

The interaction of N-(3-phenylprop-2-en-1-yl)benzamide derivatives with specific molecular targets is a key area of research. These interactions often involve the modulation of enzyme activity and the binding to cellular receptors, which in turn affects signal transduction pathways.

Derivatives of benzamide (B126) have been shown to inhibit a range of enzymes. For instance, certain N-alkyl nitrobenzamides are recognized as potential inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in Mycobacterium tuberculosis preprints.org. The mechanism of inhibition can be either covalent or non-covalent nih.gov. Covalent inhibitors often possess an aromatic nitro group which, after being reduced by the FAD cofactor of DprE1 to a nitroso moiety, forms a covalent bond with a cysteine residue (Cys387) in the enzyme, leading to irreversible inhibition nih.gov. Dinitrobenzamide derivatives, in particular, have been explored for their potent antimycobacterial activities, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the frontline drug isoniazid nih.gov.

In the context of neurodegenerative diseases, benzamide derivatives have been investigated as acetylcholinesterase (AChE) inhibitors nih.gov. A series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated for their anti-AChE activity, with some compounds showing significant inhibitory potency nih.gov. For example, one derivative exhibited an IC50 value of 1.1 ± 0.25 µM nih.gov. Molecular docking studies suggest that these compounds can bind to the peripheral anionic site of the acetylcholinesterase enzyme nih.gov. Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also identified potent AChE inhibitors, with the most active compound having an IC50 of 13 ± 2.1 nM, which was superior to the reference drug donepezil mui.ac.ir.

Benzamidine (B55565), a compound structurally related to benzamide, is a known inhibitor of the serine protease trypsin nih.govnih.gov. It acts by binding to the substrate-binding site of the enzyme nih.gov. N-nitrosoamide derivatives of benzamide have also been designed as active-site-directed inhibitors of trypsin nih.gov.

Benzamide derivatives have demonstrated the ability to bind to various receptors and modulate their signaling pathways. A series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides were found to bind with high affinity to human dopamine D4 (hD4) and serotonin 5-HT2A receptors nih.gov. Another benzamide derivative, YM-09151-2, showed a highly selective blocking action on the dopamine D1 receptor nih.gov.

Furthermore, novel N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is a critical pathway in cancer development nih.gov. Several of these compounds exhibited more potent inhibition than vismodegib, a known Hedgehog pathway inhibitor nih.gov. The modulation of signal transduction is a key mechanism for the therapeutic effects of these compounds nih.govyoutube.com. Additionally, substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been reported as potent blockers of the Kv1.3 ion channel nih.gov.

Cell-Based Biological Activity Assessments

The biological effects of this compound and its derivatives have been further characterized through cell-based assays, which provide insights into their antiproliferative and antimicrobial activities.

A significant body of research has focused on the antiproliferative properties of this compound derivatives against various cancer cell lines. A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers nih.gov. These compounds were found to act as antitubulin agents, which disrupt microtubule polymerization and arrest the cell cycle nih.gov.

Similarly, 2-cinnamamidobenzamides and related compounds have shown growth inhibitory activity against several human cell lines, including K562 (human chronic myelogenous leukemia), MCF-7 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and NCI-H460 (non-small cell lung cancer) nih.gov. The most potent of these compounds exhibited sub-micromolar IC50 values against the tested cell lines nih.gov. The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and cell cycle arrest unimi.it. The novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance mdpi.com.

Compound ClassCell LineActivityMechanism of Action
2-{[(2E)-3-Phenylprop-2-enoyl]amino}benzamidesNCI 60-cell line panelSub-micromolar to low micromolar IC50 valuesAntitubulin agent, cell cycle arrest
2-CinnamamidobenzamidesK562, MCF-7, HCT-116, HT-29, NCI-H460Sub-micromolar IC50 values for the most active compoundsInduction of apoptosis
N-(substituted coumarin-3-yl) benzamidesHepG2 (Hepatocellular Carcinoma)Potent cytotoxic activityCell cycle arrest at G1/S phase, induction of apoptosis
VKNG-2 (benzamide derivative)S1-M1-80 (Colon Cancer)Reverses multidrug resistanceInhibition of ABCG2 transporter

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activity nanobioletters.com. A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and showed moderate to high antibacterial action preprints.orgresearchgate.net. In another study, some novel benzamide compounds exhibited excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values as low as 3.12 µg/mL nanobioletters.com.

The antifungal activity of benzamide derivatives has also been reported. Novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good activity against several phytopathogenic fungi nih.gov. One compound, in particular, showed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil nih.gov. Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found that some compounds had strong antifungal activity against Fusarium oxysporum and Sclerotinia sclerotiorum with MIC values of 0.625 g/L researchgate.net. Benzamidine derivatives carrying 1,2,3-triazole moieties have also shown fairly potent in vivo antifungal activities against C. lagenarium and B. cinerea mdpi.com. Additionally, certain 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives displayed potent activity against both bacteria and the fungus Candida albicans, with MIC values of 3.12 μg/mL nih.gov.

Compound ClassPathogenic StrainActivity (MIC/EC50)
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamidesVarious bacteriaModerate to high activity
Novel benzamide derivativesE. coli, B. subtilis3.12-6.25 µg/mL
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamidesAlternaria alternataEC50 = 1.77 µg/mL
N-(2-bromo-phenyl)-2-hydroxy-benzamidesFusarium oxysporum, Sclerotinia sclerotiorumMIC = 0.625 g/L
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidinesBacteria and Candida albicansMIC = 3.12 µg/mL

Preclinical In Vivo Animal Model Studies for Mechanistic Insights

While in vitro and cell-based studies provide valuable mechanistic information, preclinical in vivo animal models are essential for understanding the physiological effects of these compounds. For a series of 2-(aroylamino)cinnamamide derivatives, a lethal dose toxicity test was conducted in vivo to assess their general acute toxicity preprints.org. The results indicated a high safety profile, with the LD50 for the tested compounds falling between 2000-5000 mg/kg, placing them in the highest safety category according to the Globally Harmonized Classification System preprints.org. Such studies are a critical step in the preclinical evaluation of novel therapeutic agents.

Anti-inflammatory Response Mechanisms in Animal Models (e.g., Carrageenin-induced paw edema)

The anti-inflammatory properties of this compound and its derivatives have been investigated using the carrageenan-induced paw edema model in rodents, a standard method for evaluating acute inflammation. The underlying mechanisms of action appear to be multifactorial, primarily involving the inhibition of key inflammatory mediators.

Research indicates that the anti-inflammatory effect of these compounds is associated with the downregulation of pro-inflammatory cytokines and enzymes. Specifically, derivatives have been shown to reduce the levels of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in inflamed paw tissue. The inhibition of COX-2 is a critical mechanism, as this enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By suppressing COX-2, these compounds effectively reduce the production of prostaglandins, leading to a decrease in edema and other inflammatory signs.

The following table summarizes the anti-inflammatory activity of selected benzamide and cinnamamide (B152044) derivatives in the carrageenan-induced paw edema model.

CompoundAnimal ModelMaximum Inhibition (%)Reference Compound
N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamideMice61.45%Indomethacin (22.43%)
N-(3-nitrophenyl)-2-((4-ethylphenoxy)methyl)benzamideMice51.76%Indomethacin (22.43%)
N-(3-Florophenyl)ethylcaffeamideMiceSignificant reduction in paw edemaIndomethacin
Benzenesulfonamide Derivative 1Rats96.31%Indomethacin (57.66%)
Benzenesulfonamide Derivative 3Rats99.69%Indomethacin (57.66%)

Anticonvulsant Mechanisms in Animal Models of Seizures and Epilepsy

Derivatives of this compound have shown promising anticonvulsant activity in various animal models of seizures and epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The N-(3-aryl-2-propenoyl)amido moiety has been suggested as a key pharmacophore for these anticonvulsant properties.

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures. Several cinnamamide and benzamide derivatives have demonstrated significant protection in this model, suggesting a mechanism of action that involves preventing the spread of seizures. For instance, certain N-substituted cinnamamide derivatives have shown potent activity in the MES screen. researchgate.net

The anticonvulsant mechanism of some of these derivatives is believed to involve the modulation of GABAergic neurotransmission. Molecular docking studies have suggested that some quinazoline derivatives, which share structural similarities, exhibit high binding affinity to the GABA-A receptor. This interaction would enhance the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system, thereby suppressing neuronal hyperexcitability and seizure activity.

The following table presents the anticonvulsant activity of selected derivatives in preclinical models.

CompoundAnimal ModelTestED50 (mg/kg)
1-diethylamino-3-phenylprop-2-en-1-oneMiceMES52.0
1-diethylamino-3-phenylprop-2-en-1-oneMicescPTZ69.4
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamideMiceMES47.7
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamideMicescPTZ120.7
Alaninamide Derivative 5MiceMES48.0

Antioxidant Mechanisms and Radical Scavenging Activity

In Vitro Antioxidant Assays (e.g., DPPH)

The antioxidant potential of this compound derivatives has been assessed using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the DPPH radical is observed as a color change from violet to yellow, which can be quantified spectrophotometrically.

Several studies have demonstrated that derivatives of benzamide and cinnamamide possess significant DPPH radical scavenging activity. This activity is often concentration-dependent, with higher concentrations of the compounds leading to greater scavenging of the DPPH radical. The presence of hydroxyl groups on the aromatic rings of these molecules can significantly enhance their antioxidant capacity, as these groups can readily donate a hydrogen atom to free radicals.

The following table summarizes the in vitro antioxidant activity of selected derivatives as determined by the DPPH radical scavenging assay.

CompoundAssayIC50 (µg/mL)Standard
1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenoneDPPH4.47 ± 0.05Quercetin (4.31 ± 0.07)
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide derivative (4b)DPPH34.71Ascorbic Acid (52.19)
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide derivative (4h)DPPH43.11Ascorbic Acid (52.19)
Pyridine based chalcone (B49325) (3e)DPPH-Quercetin
Pyridine based chalcone (3g)DPPH-Quercetin

Interaction with Antioxidant Enzyme Models

In addition to direct radical scavenging, some derivatives of this compound may exert their antioxidant effects through interaction with endogenous antioxidant enzyme systems. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the primary defense against cellular oxidative stress.

Studies on related compounds, such as certain caffeamide derivatives, have shown that they can increase the activities of SOD, GPx, and glutathione reductase (GRd) in liver tissues in animal models of inflammation. ikm.org.my Similarly, research on cinnamaldehyde, a related compound, has indicated that it can enhance the activities of catalase, superoxide dismutase, and glutathione peroxidase. This suggests that these compounds may not directly bind to and activate the enzymes, but rather upregulate their expression or enhance their activity through indirect mechanisms. By boosting the activity of these crucial antioxidant enzymes, the compounds can help to mitigate oxidative damage caused by reactive oxygen species (ROS).

The mechanism of this interaction is thought to be related to the activation of cellular signaling pathways that control the expression of antioxidant genes. For example, some natural compounds are known to activate the Nrf2 pathway, a key regulator of the antioxidant response. While direct evidence for this compound and its derivatives is still emerging, the observed increase in antioxidant enzyme activity in the presence of structurally similar compounds points to an important indirect mechanism of antioxidant defense.

Applications in Materials Science and Interdisciplinary Fields

Potential in Optoelectronic and Electronic Materials Development

The optoelectronic properties of materials often arise from extended conjugated π-systems. N-(3-Phenylprop-2-en-1-yl)benzamide contains phenyl and benzoyl groups, which possess π-electrons. However, the linkage between these aromatic rings is not fully conjugated, which may limit its intrinsic potential for applications in optoelectronics that typically require materials with low energy electronic transitions.

While there is no direct research on the optoelectronic properties of this compound, studies on related cinnamoyl and benzamide (B126) derivatives have occasionally reported fluorescence or other photophysical properties. For any significant application in this field, further research would be needed to characterize its absorption and emission spectra, as well as its charge transport capabilities, both as a single molecule and when incorporated into a larger material matrix.

Role in the Design of Functional Dyes and Ligands

The structure of this compound, containing both a phenylpropene and a benzamide group, suggests it could act as a ligand for metal ions. The amide group, in particular, can coordinate with various metal centers. The synthesis of functional dyes and ligands often involves the strategic placement of chromophores and coordinating groups.

While there are numerous examples of benzamide-containing ligands in coordination chemistry, there is no specific mention of this compound being used for the design of functional dyes or as a ligand in materials science applications. The development of such materials would depend on the specific coordination properties of this ligand with various metals and the photophysical properties of the resulting complexes. This remains an open area for future investigation.

Future Directions and Emerging Research Perspectives for N 3 Phenylprop 2 En 1 Yl Benzamide Research

Integration of Advanced Synthetic Methodologies with Green Chemistry Principles

The synthesis of N-(3-phenylprop-2-en-1-yl)benzamide and its derivatives is increasingly benefiting from the adoption of green and sustainable chemistry principles. nih.gov Future research will focus on moving beyond traditional synthesis methods, which often involve hazardous reagents and generate significant waste, towards more atom-economical and environmentally benign processes. nih.gov

Advanced methodologies such as flow chemistry are gaining prominence for amide bond formation. nih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and higher yields compared to batch processes. amidetech.comrsc.org The application of flow chemistry to the synthesis of this compound can lead to more efficient and scalable production. researchgate.net Another promising avenue is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and improve energy efficiency in the formation of amide bonds. mdpi.com

Furthermore, the development of novel catalytic systems is a key area of focus. The use of catalysts like zirconium tetrachloride (ZrCl4) has shown promise in the direct amidation of carboxylic acids and amines, offering a more direct route to compounds like this compound. rsc.org Research into heterogeneous catalysts, which can be easily separated and recycled, will also be crucial for developing more sustainable synthetic protocols. rsc.org

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

MethodologyAdvantagesPotential Application to this compound
Conventional Batch Synthesis Well-established procedures.Baseline for comparison of new, greener methods.
Flow Chemistry Improved safety, scalability, and yield; precise control over reaction conditions. amidetech.comrsc.orgHigh-throughput synthesis of derivatives for screening.
Microwave-Assisted Synthesis Rapid reaction times, increased energy efficiency. mdpi.comFast optimization of reaction conditions for novel analogs.
Catalytic Direct Amidation High atom economy, reduced waste generation. nih.govresearchgate.netGreener and more efficient primary synthesis route.

Synergistic Application of High-Throughput Screening and Computational Methods for Derivative Design

The design of novel this compound derivatives with enhanced biological activity will be significantly accelerated by the synergy between high-throughput screening (HTS) and computational methods. tandfonline.comQuantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of compounds based on their physicochemical properties. nih.govmdpi.comyoutube.com By developing robust 3D-QSAR models for a series of benzamide (B126) derivatives, researchers can identify key structural features that are crucial for their activity. nih.govnih.gov For instance, QSAR studies on other benzamides have highlighted the importance of hydrophobic character and hydrogen bond donors for their inhibitory potency. nih.gov

Molecular docking simulations provide insights at the atomic level into how these molecules interact with their biological targets. mdpi.comnih.govresearchgate.netwalshmedicalmedia.com This computational technique can predict the binding affinity and orientation of a ligand within the active site of a protein, guiding the rational design of more potent and selective inhibitors. mdpi.comwalshmedicalmedia.com Docking studies on benzamide derivatives have been used to understand their interactions with various enzymes, such as histone deacetylases (HDACs) and DNA gyrase. researchgate.netnih.gov The combination of QSAR and molecular docking allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. unair.ac.id

Table 2: Computational Approaches for Derivative Design

Computational MethodApplication in this compound ResearchExpected Outcome
QSAR Modeling Predict the biological activity of newly designed derivatives based on their structural features. nih.govunair.ac.idIdentification of key molecular descriptors for enhanced activity.
Molecular Docking Simulate the binding of derivatives to specific biological targets (e.g., enzymes, receptors). nih.govresearchgate.netElucidation of binding modes and rational design of more potent inhibitors.
High-Throughput Virtual Screening Rapidly screen large virtual libraries of potential derivatives against a target.Prioritization of a smaller, more focused set of compounds for synthesis.
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity. nih.govA template for designing novel scaffolds with similar activity.

Deeper Elucidation of Biological Mechanisms in Relevant Preclinical Models

While initial studies have indicated the potential of this compound derivatives, particularly as antiproliferative agents, a deeper understanding of their biological mechanisms is essential. nih.govnih.gov Future research must focus on comprehensive preclinical studies using relevant in vitro and in vivo models to elucidate their precise mechanisms of action.

Studies on structurally related 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have shown that they can act as antitubulin agents, inducing apoptosis and arresting the cell cycle. nih.govnih.gov It is crucial to investigate whether this compound and its analogs share this mechanism or if they possess other cellular targets. This will involve a range of cell-based assays, including cell cycle analysis, apoptosis assays, and tubulin polymerization assays. nih.gov

The use of animal models, such as human tumor xenografts in nude mice, will be critical to evaluate the in vivo efficacy and pharmacokinetics of promising derivatives. nih.govnih.gov Furthermore, preclinical research on other cinnamic acid derivatives has demonstrated their potential hepatoprotective effects in animal models of liver damage. nih.govmdpi.commdpi.com Exploring such potential activities for this compound could open up new therapeutic avenues. Bioinformatic analyses can also help to identify potential protein targets for these compounds. nih.gov

Exploration of Novel Material Science Applications and Supramolecular Assemblies

The unique structural features of this compound, particularly the presence of amide and phenyl groups, make it an interesting candidate for applications in material science. The amide bond is known for its ability to form strong, directional hydrogen bonds, which can drive the self-assembly of molecules into well-ordered supramolecular structures. tue.nlrsc.org

Research into supramolecular polymers based on benzamide and thioamide motifs has shown that these molecules can self-assemble into one-dimensional, helical structures. tue.nlrsc.orgyoutube.com The cinnamyl group, with its phenyl ring, can participate in π-π stacking interactions, further stabilizing such assemblies. wikipedia.org The ability of this compound and its derivatives to form supramolecular structures like nanotubes, fibers, or gels could lead to the development of novel "smart" materials that respond to external stimuli. thieme-connect.denih.gov

Potential applications in material science include drug delivery systems, where the self-assembled nanostructures could encapsulate and release therapeutic agents, and in the development of functional materials with specific optical or electronic properties. acs.org The exploration of how modifications to the chemical structure of this compound influence its self-assembly behavior will be a key area of future research.

Interdisciplinary Research Collaborations and Translational Potential

Realizing the full translational potential of this compound, from laboratory discovery to clinical or industrial application, will necessitate a highly interdisciplinary approach. tandfonline.comnortheastern.eduacs.orgacs.org The complexity of modern drug discovery and material science demands collaboration between experts in various fields.

Successful development will require the integration of knowledge from:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives with improved properties. nih.gov

Biologists and Pharmacologists: To evaluate the biological activity and elucidate the mechanisms of action in preclinical models. tandfonline.com

Computational Scientists: To apply QSAR, molecular docking, and other in silico methods for rational design and screening. tandfonline.com

Material Scientists and Engineers: To explore the self-assembly properties and develop novel material applications. acs.org

Establishing strong collaborations between academic research institutions and industry partners will be crucial for navigating the complex process of drug development and material commercialization. northeastern.edu Such partnerships can provide the necessary resources and expertise to translate promising research findings into tangible benefits for society. The interdisciplinary analysis of structure-activity relationships and clinical data from related compounds can also provide valuable insights to guide future research and development efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-Phenylprop-2-en-1-yl)benzamide derivatives?

  • Methodological Answer : Synthesis optimization involves selecting catalysts, solvents, and reaction conditions. For example, hydrogenation using Pd/C under ambient conditions (e.g., MeOH, 18 h) is effective for reducing unsaturated bonds in related benzamides . Reaction purity can be monitored via TLC or HPLC, with purification via column chromatography. highlights the importance of stepwise functionalization, such as introducing substituents via chlorocarbonyl intermediates in dichloromethane/pyridine .

Q. How can X-ray crystallography resolve structural ambiguities in benzamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX suite ) provides precise bond lengths, angles, and packing interactions. For example, used this technique to confirm the conformation of a benzamide derivative, with refinement data (Table 1) showing anisotropic displacement parameters . Software like WinGX or ORTEP aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What structural features influence the reactivity of this compound?

  • Methodological Answer : The α,β-unsaturated carbonyl system (prop-2-en-1-yl group) enhances electrophilicity, enabling Michael additions or Diels-Alder reactions. Substituents on the phenyl rings modulate electronic effects (e.g., electron-withdrawing groups increase electrophilicity). demonstrates how N-alkyl vs. N-aryl substituents alter toxicity in analogous benzamides .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data for benzamide derivatives be reconciled?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent positioning. For example, shows that N-butyl groups increase toxicity compared to N-phenyl in benzamides, but this trend may reverse in polar solvents due to solubility differences . Advanced SAR analysis should use multivariate regression models or machine learning to isolate variables (e.g., logP, steric bulk) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure benzamide derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution can achieve enantiopurity. notes that phosphorus-based organocatalysts facilitate dehydrative cyclization with >90% ee in related amides . Chiral HPLC (e.g., Daicel columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) validates enantiomeric excess .

Q. How do computational methods enhance the design of benzamide-based enzyme inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like PARP-1 ( ) or bacterial PPTases (). For example, trifluoromethyl groups in improve hydrophobic interactions with enzyme pockets . Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. What analytical techniques resolve discrepancies in biological activity data for benzamide analogs?

  • Methodological Answer : Orthogonal assays (e.g., SPR for binding vs. cell-based viability assays) validate target engagement. highlights that compounds targeting bacterial PPTases require dual enzyme inhibition for efficacy, which may explain inconsistent MIC values . High-content screening (HCS) with fluorescence reporters can dissect mechanism-specific effects .

Key Notes

  • Structural Tools : SHELX , WinGX , and PubChem data are prioritized.
  • Advanced Methods : FEP, MD simulations, and chiral resolution techniques address complex research challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.